molecular formula C12H15N3 B2526802 2-(3-Methylpiperidin-1-yl)nicotinonitrile CAS No. 945347-46-6

2-(3-Methylpiperidin-1-yl)nicotinonitrile

Cat. No.: B2526802
CAS No.: 945347-46-6
M. Wt: 201.273
InChI Key: AGHYQCZLRZJKLW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methylpiperidin-1-yl)nicotinonitrile typically involves the reaction of 3-methylpiperidine with nicotinonitrile under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve higher yields and purity on an industrial scale .

Chemical Reactions Analysis

Types of Reactions

2-(3-Methylpiperidin-1-yl)nicotinonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced derivatives .

Scientific Research Applications

2-(3-Methylpiperidin-1-yl)nicotinonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-Methylpiperidin-1-yl)nicotinonitrile involves its interaction with specific molecular targets and pathways. It is believed to modulate biochemical pathways by binding to certain receptors or enzymes, thereby influencing cellular processes. Detailed studies on its molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Methylpiperidin-1-yl)pyridine-3-carbonitrile
  • 3-Pyridinecarbonitrile, 2-(3-methyl-1-piperidinyl)-

Uniqueness

2-(3-Methylpiperidin-1-yl)nicotinonitrile is unique due to its specific structural features, such as the presence of a piperidine ring with a methyl substitution at the third position. This structural uniqueness contributes to its distinct chemical and biological properties compared to other similar compounds .

Properties

IUPAC Name

2-(3-methylpiperidin-1-yl)pyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3/c1-10-4-3-7-15(9-10)12-11(8-13)5-2-6-14-12/h2,5-6,10H,3-4,7,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGHYQCZLRZJKLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C2=C(C=CC=N2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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